molecular formula C26H29N3O6 B2454822 N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 887225-43-6

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2454822
CAS No.: 887225-43-6
M. Wt: 479.533
InChI Key: YAQGBRVTNSDNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetically designed small molecule of high purity for biochemical research. The structure of this compound features a complex acetamide backbone, integrating an indole moiety linked to a morpholino group and a 4-ethoxy-3-methoxybenzyl unit. Indole-based structures are a recognized pharmacophore in medicinal chemistry, with documented research applications in the development of kinase inhibitors and investigations for antimalarial activity . Similarly, the morpholino ring is a common feature in biologically active compounds, often utilized to fine-tune properties like solubility and metabolic stability. The specific mechanism of action and primary molecular targets for this compound are areas for further investigation by researchers. Based on its structural features, it holds potential value for researchers in fields including but not limited to signal transduction, enzyme inhibition, and cell proliferation studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own experiments to validate the specific properties and applications of this compound in their respective systems.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-3-35-22-9-8-18(14-23(22)33-2)15-27-26(32)25(31)20-16-29(21-7-5-4-6-19(20)21)17-24(30)28-10-12-34-13-11-28/h4-9,14,16H,3,10-13,15,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQGBRVTNSDNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C23H28N4O4
  • Molecular Weight : 420.49 g/mol

The structure features a benzyl group with ethoxy and methoxy substituents, linked to an indole derivative via a morpholino group, which is known for enhancing bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showcasing significant cytotoxic effects.

  • Cell Line Studies :
    • A549 (Lung Cancer) : The compound exhibited an IC50 value of approximately 0.05 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04 μmol/mL) .
    • MCF7 (Breast Cancer) : Similar efficacy was observed, suggesting a broad-spectrum anticancer effect .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Radical Scavenging Activity : It demonstrates moderate DPPH radical-scavenging activity, which contributes to its protective effects against oxidative stress in cells .

Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of various derivatives of the compound revealed that modifications in the benzyl moiety significantly influenced biological activity. Compounds with similar structural features were synthesized and tested, showing promising results against A549 and MCF7 cell lines .

CompoundIC50 (μmol/mL)Cell Line
This compound0.05A549
Doxorubicin0.04A549
Compound X0.07MCF7

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in cancer cells. It was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This study underscores the potential for developing targeted therapies based on this compound's structure.

Q & A

Q. How can researchers design a robust SAR study for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize 10–15 analogs with systematic substitutions (e.g., benzyl ring: -OCH₃, -Cl, -CF₃; indole: 5-F, 6-CH₃) .
  • High-Throughput Screening : Use 96-well plates for parallel cytotoxicity (MTT assay) and solubility (UV/Vis) profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.